molecular formula C16H21N5OS B2795807 2-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy}-5-methylpyrimidine CAS No. 2379971-41-0

2-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy}-5-methylpyrimidine

Cat. No.: B2795807
CAS No.: 2379971-41-0
M. Wt: 331.44
InChI Key: SRBIVRBQXHTXHV-UHFFFAOYSA-N
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Description

2-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy}-5-methylpyrimidine is a complex organic compound that features a unique combination of functional groups, including a cyclopropyl ring, a thiadiazole ring, a piperidine ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy}-5-methylpyrimidine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic or basic conditions.

    Synthesis of the Piperidine Ring: The piperidine ring can be synthesized through hydrogenation of pyridine derivatives or by cyclization of appropriate amines.

    Coupling Reactions: The thiadiazole and piperidine rings are then coupled using suitable linkers and reagents such as alkyl halides or sulfonates.

    Formation of the Pyrimidine Ring: The final step involves the formation of the pyrimidine ring through cyclization reactions involving appropriate precursors such as amidines and nitriles.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the piperidine ring, potentially leading to the formation of secondary or tertiary amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides, sulfonates, and organometallic compounds are used under conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, secondary amines, tertiary amines, and various substituted derivatives of the original compound.

Scientific Research Applications

2-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy}-5-methylpyrimidine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Pharmacology: The compound is studied for its potential effects on various biological pathways and its ability to modulate receptor activity.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties such as conductivity or fluorescence.

    Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 2-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy}-5-methylpyrimidine involves its interaction with specific molecular targets such as enzymes, receptors, or ion channels. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The pathways involved may include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen Bromide: Another quaternary ammonium compound used as a disinfectant.

    Palladium(II) Acetate: A coordination compound used as a catalyst in organic synthesis.

Uniqueness

2-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy}-5-methylpyrimidine is unique due to its combination of multiple functional groups and rings, which confer specific chemical and biological properties. Unlike cetylpyridinium chloride and domiphen bromide, which are primarily used for their antimicrobial properties, this compound has broader applications in medicinal chemistry and materials science. Additionally, its structure allows for diverse chemical modifications, making it a versatile compound for various research applications.

Properties

IUPAC Name

3-cyclopropyl-5-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5OS/c1-11-7-17-15(18-8-11)22-10-12-3-2-6-21(9-12)16-19-14(20-23-16)13-4-5-13/h7-8,12-13H,2-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBIVRBQXHTXHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OCC2CCCN(C2)C3=NC(=NS3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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